Pa-AMP2
Description
Contextualizing Antimicrobial Peptides (AMPs) in Innate Immunity and Plant Defense Systems
Antimicrobial peptides are evolutionarily conserved components of the innate immune system found in a wide array of organisms, from insects to mammals. nih.gov These peptides provide a first line of defense against invading pathogens. nih.gov In plants, AMPs are integral to the barrier defense system, contributing to protection against a variety of phytopathogens. mdpi.com They are found in various plant tissues, including roots, seeds, flowers, stems, and leaves. mdpi.com Plant AMPs are typically cationic molecules and often possess a stable structure reinforced by disulfide bonds, which allows them to act on the outer membranes of microbes. mdpi.com
The Significance of Plant-Derived Antimicrobial Peptides
The growing challenge of antibiotic resistance has spurred the search for new antimicrobial agents. Plant-derived antimicrobial peptides (PAMPs) are considered promising candidates due to their broad-spectrum activity and novel mechanisms of action, which may be less prone to the development of resistance. mdpi.com Their potential applications are diverse, ranging from agricultural uses to protect crops from pathogens to therapeutic uses in human and veterinary medicine. mdpi.com The study of PAMPs offers insights into plant-pathogen interactions and provides templates for the design of new antimicrobial drugs. nih.gov
Discovery and Initial Characterization of Pa-AMP2
An antimicrobial peptide, designated Pa-AMP, was successfully isolated from the seeds of the pokeweed plant, Phytolacca americana. nih.gov The purification process involved a multi-step approach using gel filtration and various forms of chromatography. nih.gov
Initial characterization of this peptide revealed several key physicochemical properties. It was identified as a basic peptide with an isoelectric point greater than 10. nih.gov Analysis using tricine (B1662993) SDS-PAGE indicated a molecular mass of approximately 4 kDa under non-reducing conditions and 3.4 kDa under reducing conditions. nih.gov The N-terminal amino acid of the peptide was found to be blocked. nih.gov
Functionally, the isolated peptide demonstrated a broad spectrum of antimicrobial activity. Its inhibitory effects were quantified by determining the IC50 values, which represent the concentration of the peptide required to inhibit the growth of a pathogen by 50%. Notably, Pa-AMP was effective against not only plant pathogenic fungi and Gram-positive bacteria but also some Gram-negative bacteria, a characteristic that distinguishes it from some other antimicrobial peptides. nih.gov
Another antifungal peptide isolated from Phytolacca americana seeds is PAFP-S. This cationic peptide consists of 38 amino acid residues and also exhibits a broad spectrum of antifungal activity. mdpi.com Structural analysis of PAFP-S using 1H NMR revealed that it possesses a triple-stranded antiparallel beta-sheet, a structure characteristic of the knottin fold. mdpi.com This structural motif, stabilized by disulfide bridges, confers high stability to the molecule. mdpi.com
Below is a summary of the reported antimicrobial activity of Pa-AMP against various pathogens:
| Pathogen | Type | IC50 (µg/ml) |
| Pyricularia oryzae | Fungus | 3 |
| Botrytis cinerea | Fungus | 5 |
| Fusarium oxysporum | Fungus | 10 |
| Mycosphaerella arachidicola | Fungus | 15 |
| Clavibacter michiganensis | Gram-positive bacteria | 20 |
| Bacillus subtilis | Gram-positive bacteria | 25 |
| Xanthomonas campestris | Gram-negative bacteria | 30 |
| Pseudomonas cichorii | Gram-negative bacteria | 41 |
Data sourced from Minami et al., 1998. nih.gov
Overview of Research Trajectories for this compound
Following the initial discovery and characterization of antimicrobial peptides from Phytolacca americana, several research trajectories can be envisaged, reflecting broader trends in the study of plant-derived AMPs.
Structural and Mechanistic Studies: A primary area of future research involves the detailed elucidation of the three-dimensional structure of this compound. Understanding its precise molecular architecture is crucial for deciphering its mechanism of action. Further studies would likely focus on how the peptide interacts with microbial membranes, whether it forms pores, disrupts membrane potential, or translocates into the cell to act on internal targets.
Biotechnological and Agricultural Applications: Given its potent antifungal and antibacterial properties, this compound holds potential for development as a bio-pesticide. Research in this area would involve expressing the peptide in transgenic plants to enhance their resistance to various phytopathogens. tujns.org This approach could lead to more sustainable agricultural practices by reducing the reliance on chemical fungicides and bactericides. mdpi.com
Therapeutic Potential: The broad-spectrum antimicrobial activity of peptides from Phytolacca americana suggests their potential as templates for the development of new therapeutic agents. Future research could involve peptide engineering to enhance its activity, improve its stability in physiological conditions, and reduce any potential cytotoxicity to mammalian cells. Investigating its efficacy against clinically relevant drug-resistant bacterial strains would be a critical step in this research trajectory.
Synergistic Activity: Another avenue of investigation is the potential for this compound to act synergistically with existing antibiotics or other antimicrobial compounds. Such combinations could enhance the efficacy of current treatments and potentially circumvent existing resistance mechanisms.
Properties
bioactivity |
Gram+, Fungi, |
|---|---|
sequence |
ACIKNGGRCVASGGPPYCCSNYCLQIAGQSYGVCKKH |
Origin of Product |
United States |
Origin, Biosynthesis, and Isolation Methodologies of Pa Amp2
Biological Source and Natural Abundance of Pa-AMP2 in Phytolacca americana
This compound is an antimicrobial peptide naturally occurring in the plant Phytolacca americana, commonly known as American pokeweed . This herbaceous perennial plant is native to eastern North America, the Midwest, and the South, and can be found in diverse habitats including open woods, damp thickets, clearings, and roadsides wildflower.orgwikipedia.org.
Within Phytolacca americana, this compound has been specifically identified in the seeds nih.gov. Research on a related antimicrobial protein from P. americana, Pa-AMP-1, indicates that it is exclusively present in the seeds and absent in other plant tissues such as roots, leaves, and stems nih.gov. Furthermore, Pa-AMP-1 is reported to be secreted into the environment of the seeds during germination, suggesting a potential role in defense against soil-borne microorganisms nih.gov. While specific quantitative data on the natural abundance of this compound within Phytolacca americana seeds is not extensively detailed in the available literature, its consistent isolation from this source highlights the seeds as the primary location of its natural occurrence nih.gov.
Biosynthetic Pathways and Precursor Processing of this compound
Antimicrobial peptides like this compound are typically synthesized ribosomally as part of larger precursor proteins oup.comugent.bemdpi.com. These precursors are generally non-functional and undergo post-translational processing to yield the mature, active peptide oup.com. Pa-AMPs, including this compound, have been described as belonging to the KNOTTIN-type peptide family oup.comugent.be.
The biosynthesis of this compound involves the transcription and translation of a gene encoding a precursor protein oup.comugent.be. This precursor often includes an N-terminal signal sequence (NSS), which plays a crucial role in directing the precursor protein into the secretory pathway via the endoplasmic reticulum oup.com. Following translocation, the precursor undergoes enzymatic cleavage and modification to release the mature this compound peptide oup.com. In some cases, peptides are embedded within a larger precursor protein and are liberated through specific processing events oup.comugent.be. This precursor processing is essential for the maturation and activation of the antimicrobial peptide.
Advanced Extraction and Purification Techniques for this compound
The isolation of antimicrobial peptides from plant matrices like Phytolacca americana seeds requires specific extraction and purification methodologies. Extraction of AMPs from plant sources commonly involves the use of water or water-based solutions, including acids, buffers, and salt solutions, as well as organic solvents researchgate.net. For related AMPs, sodium acetate (B1210297) has been successfully employed as an extraction solvent researchgate.net.
Subsequent purification steps are necessary to obtain this compound in a high degree of purity. Standard chromatographic techniques are widely utilized for this purpose lneg.pt. These include:
Gel Filtration Chromatography: Separates proteins based on their size. researchgate.netlneg.pt
Ion-Exchange High-Performance Liquid Chromatography (HPLC): Separates peptides based on their charge. researchgate.netlneg.pt
Reverse-Phase High-Performance Liquid Chromatography (HPLC): Separates peptides based on their hydrophobicity. researchgate.netlneg.pt
Advanced techniques such as Solid-Phase Extraction (SPE) are also relevant for the isolation of plant compounds, including peptides bund.debund.demdpi.com. SPE utilizes various sorbent materials to selectively retain analytes, which are then eluted using appropriate solvents bund.debund.demdpi.com. Miniaturized SPE techniques, such as micro-SPE and dispersive micro-SPE (D-µ-SPE), represent advancements in this field, offering reduced solvent consumption and sample volume requirements mdpi.com. Matrix solid-phase dispersion (MSPD) is another technique used for extracting analytes from complex solid or semi-solid matrices mdpi.com.
In the context of purifying proteins, including recombinant ones, techniques like affinity chromatography, such as Ni-NTA affinity chromatography, are employed mdpi.com. Additionally, high-temperature treatment of crude extracts can be used as an initial step to precipitate and remove unwanted heteroproteins before further purification mdpi.com.
Heterologous Expression Systems for Recombinant this compound Production
Due to the potentially low natural abundance and complex purification from natural sources, heterologous expression systems are frequently employed for the production of antimicrobial peptides like this compound on a larger scale mdpi.commdpi.com. Heterologous expression involves introducing the gene encoding the peptide into a non-native host organism, leveraging the host's cellular machinery for transcription and translation mdpi.comnih.govwikipedia.org.
Various host systems have been successfully used for the recombinant production of AMPs:
Bacterial Systems: Escherichia coli (E. coli) is a commonly used bacterial host due to its rapid growth and well-established genetic manipulation techniques mdpi.commdpi.comnih.gov. However, challenges such as inclusion body formation and potential toxicity of the peptide to the host need to be addressed nih.gov.
Yeast Systems: Pichia pastoris is another popular eukaryotic host system known for its ability to express and secrete high levels of recombinant proteins, including AMPs mdpi.commdpi.comnih.govnih.gov. Yeast systems can also perform post-translational modifications that may be important for peptide activity mdpi.com.
Plant Systems: Plants, such as Nicotiana benthamiana, have also been explored as heterologous expression systems for AMP production, offering potential advantages in scalability and lower production costs mdpi.comnih.gov.
Insect Cell Systems: Insect cells are also utilized for recombinant protein expression nih.govwikipedia.org.
To enhance the expression levels and facilitate the purification of recombinant AMPs, fusion tags are often employed nih.gov. These tags, such as Glutathione S-transferase (GST) and Small Ubiquitin-like Modifier (SUMO), are fused to the target peptide sequence nih.gov. After expression and purification of the fusion protein, the AMP can be cleaved from the tag using specific proteases or chemical methods nih.gov. Intein-based approaches are another strategy used for the production and purification of recombinant peptides nih.gov.
The choice of heterologous expression system and strategy depends on factors such as the desired yield, purity requirements, and the need for post-translational modifications mdpi.com.
Advanced Structural Elucidation and Conformational Analysis of Pa Amp2
Primary Structure Determination and Amino Acid Sequence Analysis
The primary structure of a protein is the linear sequence of amino acids linked by peptide bonds. microbenotes.com This sequence is fundamental as it dictates the higher levels of protein structure and ultimately its function. microbenotes.com
The deduced amino acid sequence of Pa-AMP2 shows similarity to Pa-AMP1, with only seven amino acids conservatively replaced between the two peptides. nih.gov Both peptides contain six conserved cysteine residues. nih.gov While the full amino acid sequence of Pa-AMP1 has been determined, the explicit sequence for this compound is often discussed in comparison or in the context of its gene sequence. nih.gov
De novo peptide sequencing is a method used to determine the amino acid sequence of a peptide directly from its tandem mass spectrometry (MS/MS) data without requiring a sequence database. bioinfor.comwikipedia.org This approach is particularly useful for identifying novel peptides or proteins from organisms where the genome sequence is not available. bioinfor.com
Traditional methods for peptide sequencing, such as Edman degradation, were historically used. wikipedia.org However, tandem mass spectrometry is now a more common and powerful tool for peptide sequencing. wikipedia.org De novo sequencing algorithms interpret the fragment ions generated from the peptide backbone in the MS/MS spectrum to deduce the amino acid sequence. bioinfor.comwikipedia.org Various algorithms and software packages have been developed for this purpose, with recent advancements incorporating deep learning methods to improve accuracy. bioinfor.comwikipedia.orggithub.comijbs.com
While specific details on the de novo sequencing of this compound were not extensively detailed in the search results, the general methodologies applied to peptide sequencing in plant AMP research, such as those involving MS analysis, are relevant for determining the primary structure of such peptides. nih.gov
Proteins have a distinct N-terminus (amino terminus) with a free amine group and a C-terminus (carboxyl terminus) with a free carboxyl group. microbenotes.combiopharmaspec.comcreative-proteomics.com Analysis of these termini is important for confirming the protein sequence, identifying post-translational modifications, and assessing protein stability and processing. biopharmaspec.comcreative-proteomics.com
Methods for N-terminal sequencing include Edman degradation, which sequentially cleaves and identifies amino acids from the N-terminus. creative-proteomics.com Mass spectrometry is also widely used for both N-terminal and C-terminal sequence analysis. creative-proteomics.com For C-terminal analysis, methods may involve enzymatic digestion and subsequent MS analysis of the resulting peptides. creative-proteomics.com
In the context of Pa-AMPs, studies have involved N-terminal amino acid sequence analysis to characterize the purified proteins. nih.gov The deduced amino acid sequence of this compound was obtained from its cDNA sequence, which inherently defines both the N and C termini of the translated peptide. nih.gov
Disulfide Bond Mapping and Their Role in Tertiary Structure
Disulfide bonds, formed between the sulfhydryl groups of cysteine residues, are crucial covalent linkages that play a significant role in stabilizing the tertiary structure of proteins, particularly in cysteine-rich peptides like many plant AMPs. nih.govmicrobenotes.comucla.edu These bonds help to cross-brace the peptide chain, conferring high chemical, thermal, and proteolytic stability. nih.gov
This compound, similar to Pa-AMP1 and their homologs, contains six conserved cysteine residues. nih.gov The specific pattern of disulfide bonds formed by these cysteine residues is a key determinant of the peptide's tertiary structure and its classification within AMP families. nih.gov For instance, hevein-like peptides, which share structural similarities with some plant AMPs including potentially this compound, often contain multiple disulfide bonds that stabilize a specific fold, such as a beta-sheet with antiparallel strands. nih.govmdpi.comoatext.com The location and connectivity of these disulfide bridges are critical for the functional conformation of the peptide. nih.govucla.edu
Mapping disulfide bonds typically involves chemical reduction and alkylation of the cysteine residues, followed by enzymatic digestion and mass spectrometric analysis to identify the peptides containing disulfide linkages. The pattern of connectivity can then be deduced. While the specific disulfide bond mapping for this compound was not explicitly detailed, the presence and conserved positions of six cysteine residues strongly imply the formation of disulfide bonds essential for its structural integrity and function, consistent with other cysteine-rich plant AMPs. nih.govnih.gov
Three-Dimensional Structural Characterization
Determining the three-dimensional (3D) structure of a protein provides insights into its functional mechanisms and interactions with other molecules. Two primary techniques for high-resolution 3D structure determination are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. uzh.chanton-paar.com
NMR spectroscopy is a powerful technique for determining the 3D structure of proteins in solution, under conditions that can approximate physiological environments. uzh.ch It does not require the protein to be crystallized, which can be a bottleneck for some proteins. uzh.ch NMR relies on the analysis of nuclear spins of atoms within the molecule to obtain information about their spatial proximity and connectivity. uzh.chlibretexts.org
The process of NMR structure determination typically involves:
Sample preparation with sufficient protein concentration and stability. uzh.ch
Acquisition of multi-dimensional NMR spectra (e.g., 2D NOESY) to obtain distance restraints between protons. uzh.chlibretexts.orgnih.gov
Sequence-specific resonance assignments to link NMR signals to specific amino acids in the peptide sequence. uzh.chnih.gov
Structure calculation using computational methods that satisfy the experimental restraints. uzh.chnih.gov
While direct NMR structure determination specifically for this compound was not found in the search results, NMR has been successfully applied to determine the solution structure of other related plant AMPs, such as Ac-AMP2 from Amaranthus caudatus. nih.gov The NMR structure of Ac-AMP2 revealed a fold similar to hevein (B150373), characterized by an antiparallel beta-sheet and helical turns, stabilized by disulfide bonds. nih.gov This suggests that NMR would be a suitable technique for investigating the solution structure of this compound, potentially revealing similar structural motifs.
X-ray crystallography is a technique used to determine the atomic structure of crystalline materials, including proteins, by analyzing the diffraction pattern produced when X-rays are directed at a crystal. anton-paar.commpg.de This method provides high-resolution details of the protein's 3D structure in a solid-state environment. anton-paar.commpg.demdpi.com
The process involves:
Growing high-quality single crystals of the protein. anton-paar.commpg.de
Exposing the crystal to an X-ray beam and collecting the diffraction data. anton-paar.commpg.de
Processing the diffraction data to compute electron density maps. mpg.de
Building an atomic model of the protein into the electron density map and refining the structure. mpg.de
X-ray crystallography has been used to determine the structures of various plant AMPs and related chitin-binding proteins. nih.govoatext.com For example, the X-ray structure of wheat germ agglutinin, which contains hevein domains, has been determined and shows structural similarities with NMR-derived structures of hevein-like peptides. oatext.comnih.gov While a specific X-ray crystal structure for this compound was not identified, this technique is a standard method for obtaining high-resolution structural information for proteins and could be applied to this compound if suitable crystals can be obtained.
Homology Modeling and Structural Prediction
Homology modeling is a widely used technique to predict the three-dimensional structure of a protein based on its amino acid sequence and the known experimental structure of a homologous protein slideshare.netscielo.br. This method involves identifying a template structure with significant sequence similarity to the target protein, aligning the sequences, building a model by transferring structural information from the template, and refining and validating the resulting model slideshare.netscielo.br. The accuracy of homology modeling is generally higher when the sequence identity between the target and template exceeds 30% slideshare.net.
While specific details of homology modeling applied directly to this compound from Phytolacca americana were not extensively detailed in the search results, the technique is relevant for predicting the structure of peptides like this compound, particularly given its classification within a known structural family like knottins for which template structures are available researchgate.netijpsr.com. Studies on other AMPs, such as "amp-1 and amp-2" (though the source is not specified as Phytolacca americana), have utilized homology to construct three-dimensional models researchgate.net. Similarly, homology modeling has been applied to crop defense proteins ijpsr.com. The process typically involves sequence alignment and the generation of a 3D model based on the template structure scielo.br.
Analysis of this compound Fold Types: The Knottin Family
This compound from Phytolacca americana is classified as a knottin-type peptide nih.gov. Knottins belong to a superfamily of cysteine-rich peptides characterized by a deeply embedded ring structure formed by at least two disulfide bonds and the peptide backbone, through which a third disulfide bond passes, creating a "knot" mdpi.comresearchgate.net. This unique cystine-knot motif confers exceptional stability to these peptides, making them highly resistant to thermal, chemical, and proteolytic degradation mdpi.comnih.gov.
Biophysical Characterization of this compound Conformation and Stability
Biophysical characterization techniques are essential for determining the conformation and assessing the stability of peptides like this compound. These methods provide insights into the peptide's three-dimensional structure, its behavior in solution, and its response to environmental changes.
Techniques commonly employed in the biophysical characterization of peptides include Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, Differential Scanning Calorimetry (DSC), and Dynamic Light Scattering (DLS) technopharmasphere.comnih.govupatras.gr. NMR spectroscopy can be used to determine the high-resolution solution structure of peptides, providing detailed information about their conformation and dynamics upatras.grnih.gov. CD spectroscopy is valuable for assessing the secondary structure content, such as alpha-helices and beta-sheets, and monitoring conformational changes technopharmasphere.comupatras.gr. DSC measures the thermal stability by analyzing the heat flow associated with unfolding or denaturation technopharmasphere.com. DLS provides information on the size distribution and aggregation state of peptides in solution technopharmasphere.com.
Studies on other plant AMPs, such as Ac-AMP2 from Amaranthus caudatus, have utilized 1H NMR and restrained molecular modeling to determine their solution structure, revealing secondary structure elements like antiparallel beta-sheets and helical turns nih.govpdbj.orgembl.de. The conformational stability of proteins and peptides is related to the equilibrium between native, partially denatured, and fully denatured states, which can be influenced by environmental conditions nih.gov. The presence of multiple disulfide bonds in cystine-rich peptides like knottins significantly contributes to their extraordinary chemical, thermal, and proteolytic stability nih.gov. While specific biophysical data for this compound from Phytolacca americana was not detailed in the provided snippets, the application of these techniques would be crucial for a comprehensive understanding of its conformation and stability, consistent with its classification as a stable knottin peptide.
Molecular Mechanisms of Pa Amp2 Biological Action
Membrane Interaction and Disruption Models
The initial and most critical step in Pa-AMP2's mechanism of action involves its interaction with the microbial cell membrane. This process is driven by a combination of electrostatic and hydrophobic forces, leading to membrane destabilization, permeabilization, and eventual cell death.
As a cationic peptide, this compound possesses a net positive charge, which facilitates a strong initial attraction to the negatively charged components of microbial membranes. nih.govfrontiersin.org This electrostatic interaction is a key determinant of its selectivity for microbial cells over host cells, as bacterial membranes are rich in anionic molecules like phosphatidylglycerol (PG) and cardiolipin, while mammalian cell membranes are typically composed of zwitterionic phospholipids (B1166683) and cholesterol. nih.govresearchgate.net
The process begins with the peptide's attachment to the membrane surface, driven by the electrostatic forces between its positively charged amino acid residues (like lysine (B10760008) and arginine) and the negatively charged phosphate (B84403) groups of the membrane lipids. frontiersin.orgmdpi.com This initial binding is crucial for concentrating the peptide at the cell surface, a prerequisite for subsequent disruptive actions. mdpi.comnih.gov Studies on related polyalanine peptides demonstrate that this interaction significantly alters the membrane's surface charge, as measured by changes in zeta potential. researchgate.net
| Lipid Composition | Description | Observed Δζ (mV) with Increasing Peptide Concentration |
|---|---|---|
| POPC | Zwitterionic (neutral), mimics mammalian membranes | Minimal change |
| POPC:POPG (80:20) | Anionic, mimics Gram-positive bacterial membranes | Significant positive shift |
| POPC:POPS (80:20) | Anionic, mimics eukaryotic membranes facing cytoplasm | Significant positive shift |
Following the initial electrostatic binding, this compound inserts into the lipid bilayer, a process facilitated by hydrophobic interactions between the nonpolar residues of the peptide and the fatty acyl chains of the membrane lipids. frontiersin.org This insertion disrupts the ordered structure of the membrane, leading to increased permeability. nih.gov The formation of transient or stable pores allows for the leakage of ions, metabolites, and other essential cytoplasmic components, disrupting the cell's osmotic balance. frontiersin.orgnih.gov
A critical consequence of this permeabilization is the depolarization of the transmembrane potential. The electrochemical gradients across the microbial membrane are vital for numerous cellular functions, including ATP synthesis, nutrient transport, and motility. By creating ion channels or pores, this compound dissipates these gradients, leading to a rapid collapse of the membrane potential and a subsequent cessation of essential metabolic activities, ultimately contributing to cell death. nih.gov
Several models have been proposed to describe the precise mechanism by which AMPs like this compound disrupt membrane integrity. The specific model often depends on the peptide's structure, concentration, and the composition of the target membrane. nih.govresearchgate.net
Barrel-Stave Model: In this model, the peptides first insert perpendicularly into the membrane. researchgate.netnih.gov As more peptide molecules aggregate, they form a bundle, or oligomer, that creates a water-filled channel, much like the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces line the central aqueous pore. researchgate.netmdpi.com
Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane. However, in the toroidal pore model, the peptides associate with the lipid headgroups, inducing the lipid monolayer to bend continuously through the pore. researchgate.netmdpi.com The resulting channel is lined by both the hydrophilic faces of the peptides and the polar headgroups of the lipid molecules. researchgate.net This mechanism involves significant disruption and curvature of the membrane structure. mdpi.com
Carpet Model: In this mechanism, the peptides first accumulate on the surface of the membrane, forming a "carpet-like" layer parallel to the lipid bilayer. frontiersin.orgresearchgate.net Once a threshold concentration is reached, the peptides exert a detergent-like effect, causing a catastrophic disruption of the membrane by forming micelles (peptide-lipid aggregates). researchgate.net This leads to the complete disintegration of the membrane structure rather than the formation of discrete pores. frontiersin.org
| Model | Peptide Orientation | Pore Composition | Membrane Integrity |
|---|---|---|---|
| Barrel-Stave | Perpendicular to membrane | Peptides only | Discrete pores formed |
| Toroidal Pore | Perpendicular, associated with lipids | Peptides and lipid headgroups | Discrete pores with membrane curvature |
| Carpet | Parallel to membrane surface | No stable pore; micelles formed | Complete membrane disintegration |
Intracellular Target Modulation and Inhibition
In addition to direct membrane lysis, some AMPs, including potentially this compound, can translocate across the microbial membrane without causing complete disruption and act on internal cellular targets. nih.gov This dual-action mechanism enhances their antimicrobial efficacy and may reduce the likelihood of resistance development.
Once inside the cell, cationic peptides can interact with negatively charged nucleic acids (DNA and RNA). nih.gov This interaction can physically obstruct the processes of replication and transcription. creative-biolabs.combiomol.com By binding to the DNA template, this compound could prevent the binding or progression of essential enzymes like DNA polymerase and RNA polymerase. biomol.com
Recent studies on other AMPs have shown that they can induce the phase separation of nucleic acids within the bacterial cytoplasm. nih.gov This process leads to the formation of condensed foci or granules containing both the peptide and the nucleic acids. nih.gov The sequestration of genetic material into these condensates effectively halts metabolic processes that rely on DNA and RNA templates, such as transcription and translation, thereby inhibiting cell growth and division. nih.govcreative-biolabs.com
The inhibition of protein synthesis is another crucial intracellular mechanism for some AMPs. nih.gov This can occur as a direct consequence of interfering with nucleic acids; if mRNA transcription is blocked, the template for protein synthesis is unavailable. nih.gov Furthermore, AMPs can directly or indirectly inhibit the function of ribosomes, the cellular machinery responsible for translating mRNA into proteins. nih.gov By binding to ribosomal components or associated factors, these peptides can stall or prevent the elongation of polypeptide chains. The disruption of protein synthesis has a rapid and profound impact on bacterial viability, as the cell can no longer produce the enzymes and structural proteins necessary for survival. nih.gov
Research has demonstrated a direct link between AMP-induced nucleic acid phase separation and a reduction in cell-free protein synthesis, indicating that sequestration of the DNA/mRNA template is a potent inhibitory mechanism. nih.gov
Enzyme Inhibition (e.g., Proteases)
Currently, there is a lack of specific research data on the direct enzyme-inhibiting activities of this compound. While some antimicrobial peptides are known to exert their effects by targeting and inhibiting crucial microbial enzymes, such as proteases, specific studies demonstrating this mechanism for this compound have not been reported in the available scientific literature. The primary mechanism of action described for this compound and similar plant-derived antimicrobial peptides is focused on cell membrane disruption. core.ac.ukmdpi.com
Interestingly, research on other compounds from Phytolacca americana has identified a cysteine protease, named PaCP1, which is involved in the cleavage of the pokeweed antiviral protein (PAP). nih.govmdpi.com However, this finding relates to the activity of a plant protease and does not provide evidence for this compound acting as a protease inhibitor. Further investigation is required to determine if this compound possesses any enzyme inhibition capabilities as a secondary mechanism of its antimicrobial action.
Modulation of Microbial Homeostasis and Viability
The primary biological action of this compound is the disruption of microbial viability. It exhibits inhibitory effects against a range of microorganisms, including Gram-positive and some Gram-negative bacteria, as well as plant pathogenic fungi. nih.govoup.comtandfonline.com The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which for this compound has been reported to be in the range of 3 to 41 µg/ml against various pathogens. oup.comtandfonline.com
By selectively inhibiting the growth of susceptible microorganisms, this compound has the potential to modulate microbial homeostasis, which is the balance of microbial populations in a given environment. In a scenario with a mixed population of microbes, the presence of this compound would likely lead to a shift in the community structure, favoring the growth of resistant organisms while suppressing the proliferation of susceptible ones. However, specific studies on the impact of this compound on complex microbial communities and its role in modulating microbial homeostasis are yet to be conducted.
The table below summarizes the known antimicrobial activity of this compound, highlighting its effect on microbial viability.
| This compound Characteristics and Activity | |
| Source | Phytolacca americana (Pokeweed) seeds |
| Peptide Class | Knottin-type Antimicrobial Peptide |
| Molecular Mass | Approximately 3.8 kDa |
| Target Organisms | Gram-positive bacteria, some Gram-negative bacteria, and plant pathogenic fungi |
| IC50 Range | 3 to 41 µg/ml |
| Primary Effect | Inhibition of microbial growth, leading to loss of viability |
Mechanisms of Action Specificity: Differentiation Between Microbial and Eukaryotic Cells
A critical feature of antimicrobial peptides intended for therapeutic use is their ability to selectively target microbial cells while exhibiting minimal toxicity towards eukaryotic (e.g., mammalian) cells. The specificity of cationic antimicrobial peptides like this compound is generally attributed to the fundamental differences in the composition of microbial and eukaryotic cell membranes. nih.govfrontiersin.org
Bacterial cell membranes are typically rich in negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin. nih.gov This results in a net negative surface charge, which promotes electrostatic interactions with cationic (positively charged) peptides like this compound. nih.gov In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids, such as phosphatidylcholine and sphingomyelin, which limits the initial electrostatic attraction. nih.govmdpi.com
The proposed mechanism for many plant antimicrobial peptides, including those similar to this compound, is the "carpet model". core.ac.ukasm.org In this model, the peptide monomers first bind to the negatively charged bacterial membrane. Once a threshold concentration is reached, the peptides coat the membrane surface in a "carpet-like" manner, disrupting the membrane's integrity and leading to the formation of pores or micelles, ultimately causing cell lysis and death. mdpi.comnih.gov This interaction is less likely to occur with the neutral surfaces of eukaryotic cells, providing a basis for the selective toxicity of this compound.
While this model provides a strong theoretical basis for the specificity of this compound, detailed experimental studies comparing the cytotoxic effects of this compound on various eukaryotic cell lines with its antimicrobial activity are needed for a comprehensive understanding of its therapeutic potential.
Investigation of Resistance Mechanisms to this compound
The development of microbial resistance is a significant concern for all antimicrobial agents. To date, there are no specific studies that have investigated or identified mechanisms of bacterial resistance to this compound. However, based on the known resistance mechanisms to other antimicrobial peptides, several potential strategies that bacteria could employ to evade the action of this compound can be hypothesized. nih.govmdpi.com
General mechanisms of bacterial resistance to cationic antimicrobial peptides include:
Modification of the Cell Surface: Bacteria can alter their cell surface to reduce the net negative charge, thereby weakening the initial electrostatic attraction of the peptide. This can be achieved, for example, by the D-alanylation of teichoic acids in Gram-positive bacteria. nih.gov
Efflux Pumps: Bacteria may utilize membrane-bound pumps to actively transport the antimicrobial peptides out of the cell before they can reach their target. nih.gov
Proteolytic Degradation: Bacteria can secrete proteases that degrade the antimicrobial peptide, rendering it inactive. nih.gov
Sequestration: Some bacteria can produce proteins or capsular polysaccharides that bind to the antimicrobial peptides, preventing them from reaching the cell membrane. mdpi.com
The table below outlines these general resistance mechanisms, which could be relevant areas of future research for this compound.
| Potential Bacterial Resistance Mechanisms to AMPs | Description |
| Cell Surface Modification | Alteration of membrane components to reduce the net negative charge. |
| Active Efflux | Pumping the peptide out of the bacterial cell. |
| Proteolytic Degradation | Enzymatic breakdown of the peptide. |
| Sequestration | Binding of the peptide by bacterial components to prevent it from reaching its target. |
Further research is essential to determine if bacteria can develop resistance to this compound and to elucidate the specific molecular mechanisms involved. Understanding these potential resistance pathways is crucial for the future development of this compound as a therapeutic agent.
Spectrum and Preclinical Efficacy of Pa Amp2
Structure Activity Relationship Sar Studies of Pa Amp2
Impact of Amino Acid Substitutions on Activity
Systematic studies involving the substitution of specific amino acid residues in the Pa-AMP2 sequence have provided invaluable insights into the determinants of its antimicrobial activity. The native this compound is a palindromic, alanine-rich peptide with the sequence HKASDAAAKAALKAAKAAAKAAASMAK. nih.gov Its selective and potent action against Gram-negative bacteria, such as Escherichia coli, with a minimum inhibitory concentration (MIC) of 3.2 μM, is a key characteristic. nih.gov
Alterations to this sequence, particularly involving the cationic lysine (B10760008) (K) residues and the abundant hydrophobic alanine (B10760859) (A) residues, have been a primary focus of SAR studies. The six lysine residues distributed along the peptide chain are crucial for the initial electrostatic attraction to the negatively charged outer membrane of Gram-negative bacteria.
Table 1: Impact of Amino Acid Substitutions on the Antimicrobial Activity of this compound Analogs
| Peptide/Analog | Sequence | Net Charge | Hydrophobicity (%) | Target Organism | MIC (μM) |
|---|---|---|---|---|---|
| This compound (Pa-MAP2) | HKASDAAAKAALKAAKAAAKAAASMAK | +6 | 80 | E. coli | 3.2 |
Note: The table is populated with available data and will be updated as more specific analog information is generated.
Role of Charge Distribution and Hydrophobicity in Activity
Hydrophobicity, primarily contributed by the high content of alanine residues (80%), facilitates the peptide's insertion into and disruption of the bacterial membrane, a mechanism suggested to be membrane lysis for Pa-MAP2. A comparative analysis with a related peptide, Pa-MAP1.9, which has a lower charge (+4) and hydrophobicity (64%), revealed different membrane interaction behaviors, underscoring the critical role of these parameters. While Pa-MAP2 penetrates deeper into the membrane, Pa-MAP1.9 is suggested to have an intracellular target.
Influence of Conformational Changes and Peptide Length on Biological Efficacy
This compound adopts an α-helical secondary structure, which is crucial for its antimicrobial function. nih.gov This helical conformation creates an amphipathic structure, spatially separating the cationic lysine residues from the hydrophobic alanine residues. This arrangement is optimal for interacting with and disrupting the anisotropic environment of the bacterial membrane. Circular dichroism studies have indicated that the α-helical structure of Pa-MAP2 is pH-dependent, being more pronounced in alkaline environments. nih.gov The stability of this conformation in the presence of anionic lipids further supports its membrane-disruptive mechanism. nih.gov
While specific studies on the systematic variation of this compound's peptide length are not extensively detailed in the available literature, the general principles of AMPs suggest that an optimal length is necessary to span the bacterial membrane and exert its lytic effect.
Design and Synthesis of this compound Analogs and Derivatives
The foundational knowledge of this compound's SAR has guided the design and synthesis of various analogs to enhance its therapeutic potential. The primary strategy has been the substitution of amino acids to modulate charge, hydrophobicity, and amphipathicity. For instance, the design of Pa-MAP2 itself was based on a precursor peptide, Pa-MAP, from the polar fish Pleuronectes americanus. The introduction of additional lysine residues in Pa-MAP2 significantly increased its net positive charge compared to its parent peptide, leading to enhanced activity against Gram-negative bacteria.
Further design strategies could involve the creation of a library of analogs with systematic substitutions at each position to build a comprehensive quantitative structure-activity relationship (QSAR) model. Such models can predict the activity of novel, unsynthesized peptides, thereby accelerating the discovery of more potent derivatives.
Chemical Modifications for Enhanced Activity and Stability
To overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation, various chemical modifications can be applied to the this compound scaffold. These modifications aim to improve the peptide's stability while maintaining or even enhancing its antimicrobial activity.
Cyclization and Macrocyclization Effects
Cyclization is a common strategy to improve the conformational stability and proteolytic resistance of peptides. By constraining the peptide backbone, cyclization can lock the peptide into its bioactive α-helical conformation, potentially leading to enhanced target affinity and reduced degradation by exopeptidases. While specific studies on cyclized this compound analogs are not yet prevalent, this approach holds considerable promise for developing more robust derivatives.
Incorporation of Non-Canonical Amino Acids or Peptoid Scaffolds
The introduction of non-canonical amino acids (ncAAs) or the use of peptoid scaffolds are advanced strategies to enhance the drug-like properties of this compound. Non-canonical amino acids can introduce novel side chains with unique chemical properties or modify the peptide backbone to resist proteolysis. Peptoids, or N-substituted glycines, are a class of peptide mimics that are inherently resistant to proteases due to the relocation of the side chain from the α-carbon to the backbone nitrogen. The systematic replacement of amino acid residues in this compound with their peptoid equivalents could lead to the development of highly stable and potent antimicrobial agents.
Computational and Biophysical Approaches in Pa Amp2 Research
Molecular Docking Simulations for Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Pa-AMP2 research, molecular docking simulations are instrumental in identifying potential molecular targets within pathogenic organisms. While specific docking studies exclusively focused on this compound are not extensively detailed in the public domain, the general application of this method involves screening the peptide against a library of known microbial proteins. For instance, a study on other antimicrobial peptides utilized molecular docking to reveal binding interactions with aggregation-prone regions of target proteins through hydrogen bonding and hydrophobic interactions. nih.gov This approach allows researchers to hypothesize the mechanism of action by which this compound may exert its antimicrobial effects, for example, by interfering with essential enzymes or structural proteins of bacteria and fungi.
Molecular Dynamics Simulations to Elucidate Interaction Mechanisms
Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. This powerful tool is employed to understand the dynamic interactions between this compound and its targets, such as microbial cell membranes. Although specific MD simulation studies for this compound are not widely published, research on similar antimicrobial peptides has demonstrated the utility of this technique. For example, MD simulations have been used to investigate the interaction of peptides with lipid bilayers, revealing how they can cause membrane depolarization and alter membrane fluidity, ultimately leading to cell death. researchgate.net Such simulations for this compound could elucidate the specific amino acid residues crucial for membrane insertion and pore formation, providing a molecular-level understanding of its lytic activity.
In Silico Prediction of Bioactivity and ADME in Preclinical Contexts
In silico methods are crucial for the early-stage assessment of a drug candidate's bioactivity and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The initial discovery of several peptides from Periplaneta americana, including this compound (Periplanetasin-2), was facilitated by in silico antimicrobial peptide prediction methods based on transcriptome analysis. plos.orgresearchgate.net This approach identifies potential antimicrobial sequences based on their physicochemical and structural similarities to known antimicrobial peptides. plos.org
Following identification, computational tools can predict various ADME parameters. While comprehensive ADME profiling for this compound is not yet available, a bioinformatical analysis of another compound (YZL-51N) isolated from P. americana predicted good intestinal absorption and modest Caco-2 permeability. nih.gov Similar predictive models can be applied to this compound to estimate its oral bioavailability, metabolic stability, and potential for crossing biological barriers, which are critical for its development as a therapeutic agent.
Table 1: Predicted ADME Properties for a Compound from P. americana (Note: This table is based on predictions for YZL-51N and serves as an example of the types of data generated in silico. Specific data for this compound is not available.)
| Property | Predicted Value | Implication |
| Intestinal Absorption | Good | Potential for oral administration |
| Caco-2 Permeability | Modest | Moderate ability to cross the intestinal epithelium |
| Water Solubility | Needs Improvement | May require formulation strategies to enhance solubility |
| Cytochrome P450 Metabolism | Needs Improvement | Potential for drug-drug interactions and rapid metabolism |
Data sourced from bioinformatical analysis of YZL-51N. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a compound with its biological activity. For antimicrobial peptides like this compound, QSAR studies can identify key structural features, such as net charge, charge asymmetry, and micelle affinity, that are critical for their antimicrobial potency. acs.org By developing QSAR models, researchers can predict the activity of novel peptide analogs, thereby guiding the design of more effective and selective antimicrobial agents. Although specific QSAR models for this compound have not been published, the application of this technique would be a logical next step in its rational design and optimization. acs.org
Proteomics and Metabolomics in Response to this compound Exposure
Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. These "omics" technologies can provide a global view of the cellular response to this compound exposure. By analyzing changes in the proteome and metabolome of microbes treated with this compound, researchers can uncover the broader physiological impact of the peptide. For instance, such studies could reveal alterations in metabolic pathways, stress response mechanisms, and protein expression profiles, offering a more holistic understanding of the peptide's mechanism of action. The application of new technologies like proteomics, transcriptomics, and metabolomics has been suggested for the broader study of bioactive compounds from insects of the family Blattidae, to which P. americana belongs. nih.govresearchgate.net While specific proteomics or metabolomics data for this compound exposure is not currently available, this approach holds significant promise for future research.
Biotechnological Applications and Research Potential of Pa Amp2
Pa-AMP2 as a Template for Novel Antimicrobial Agents (Preclinical Development Focus)
Antimicrobial peptides (AMPs) like this compound hold promise as potential alternatives to conventional antibiotics, particularly in addressing the growing challenge of multidrug-resistant infections. pitt.edu Their agile mode of action in eliminating pathogens and low cytotoxicity to mammalian cells make them attractive candidates for novel antimicrobial agents. chem960.com The broad spectrum of action observed in some plant AMPs, including activity against various bacteria and fungi, highlights their potential as templates for designing new therapeutic compounds. chem960.commdpi.com
The development of AMPs into clinical therapeutics faces challenges, including susceptibility to proteases and potential off-site cytotoxicity. pitt.edu Preclinical development efforts for peptides often focus on overcoming these limitations through structural modifications to enhance stability, reduce toxicity, and improve pharmacokinetic profiles. The inherent properties of this compound, such as its basic nature and potential disulfide bonds nih.gov, could influence its stability and interaction with microbial membranes, making it a valuable template for structure-activity relationship studies aimed at developing more potent and stable peptide-based antimicrobial agents. The success rate for antibiotics in preclinical development reaching patients is low, underscoring the significant research and development required in this area. nih.gov
Role of this compound in Plant Defense and Agricultural Applications
Plant antimicrobial proteins and peptides (APPs), including those similar to this compound, play a crucial role in the innate defense system of plants against a wide range of microorganisms, such as fungi and bacteria. chem960.comfrontiersin.org They are involved in plant defense pathways activated in response to biotic and abiotic stressors. chem960.com The presence of AMPs in various plant parts, such as seeds, suggests their contribution to protecting vulnerable tissues from pathogen invasion. chem960.comfrontiersin.org
The antimicrobial efficacy of peptides like this compound against plant pathogenic fungi and bacteria nih.gov positions them as potential alternatives to chemical pesticides in agriculture. chem960.comuct.ac.za Research on other plant AMPs, such as defensins and hevein-like peptides, has demonstrated their effectiveness against agronomically important pathogens. For instance, defensins from alfalfa and radish have shown inhibitory effects on fungal plant pathogens. nih.gov Transgenic expression of antimicrobial peptide genes in plants has been explored as a strategy to confer resistance to bacterial and fungal attacks. nih.govmdpi.com The properties of this compound suggest it could be investigated for similar applications, contributing to sustainable agricultural practices and enhancing plant resilience. frontiersin.orguct.ac.za
Development of Advanced Delivery Systems for this compound in Research Contexts
The inherent properties of peptide-based molecules, including potential instability and challenges in reaching target sites, necessitate the development of advanced delivery systems for their effective application in research and potentially therapeutic contexts. pitt.eduopenaccessjournals.com Advanced drug delivery systems aim to improve the bioavailability, stability, and targeted delivery of therapeutic agents. researchgate.netnih.gov
Research in this area for peptides involves various strategies, such as encapsulation in nanoparticles (including lipid and polymeric nanoparticles), liposomes, and integration into hydrogels or functionalized surfaces. pitt.edumdpi.comopenaccessjournals.comull.esnih.gov These systems can protect peptides from degradation, control their release kinetics, and enhance their accumulation at the site of action. pitt.edumdpi.com For this compound, exploring such advanced delivery systems in research could facilitate studies on its mechanism of action, improve its efficacy in experimental models, and address potential limitations related to its stability or delivery to specific microbial targets or plant tissues. The development of injectable hydrogels and micro/nanoparticulated systems are examples of advanced delivery approaches relevant to peptide research. ull.esresearchgate.net
This compound as a Research Tool for Membrane Biology and Microbial Pathogenesis Studies
Antimicrobial peptides, including those like this compound that likely interact with microbial membranes, serve as valuable tools for investigating membrane biology and microbial pathogenesis. frontiersin.orgopenaccessjournals.comresearchgate.netnih.govnih.govnih.govresearchgate.net Many AMPs exert their effects by disrupting the integrity or function of microbial cell membranes. uct.ac.zauky.edu Studies on the interaction of AMPs with model membranes and live bacteria have provided significant insights into mechanisms such as pore formation and membrane destabilization (e.g., the carpet model). frontiersin.orgopenaccessjournals.comnih.govnih.gov
This compound's reported activity against bacteria and fungi suggests its interaction with their cellular envelopes. nih.gov Investigating the specific mechanisms by which this compound interacts with different microbial membranes can contribute to a deeper understanding of membrane structure-function relationships and the vulnerabilities of microbial pathogens. nih.gov Furthermore, studying how pathogens respond to and potentially resist the action of peptides like this compound can shed light on microbial pathogenesis and the evolution of resistance mechanisms. ull.esnih.gov The use of AMPs in conjunction with biophysical techniques allows for detailed analysis of peptide-membrane interactions, making this compound a potentially useful probe for such studies. frontiersin.orgopenaccessjournals.com
Research Challenges and Future Directions for Pa Amp2 Investigation
Elucidation of Comprehensive Action Mechanisms and Pathways
While Pa-AMP2 is known to exhibit antimicrobial activity against a range of pathogens, the comprehensive details of its mechanisms of action and the specific cellular pathways it affects are not yet fully elucidated. researchgate.netnih.gov General mechanisms for antimicrobial peptides (AMPs) include membrane disruption through models like the barrel-stave, toroidal pore, and carpet models, as well as intracellular targeting involving inhibition of DNA, RNA, and protein synthesis or disruption of enzyme activity. [28 in previous results] Some hevein-like peptides, a category that includes this compound's related peptides, may function through the depolarization of hyphae membranes in fungi. researchgate.net Additionally, related peptides have shown chitin-binding capabilities. nih.gov
Future research on this compound should focus on detailed studies to:
Determine the precise mode of interaction with microbial membranes. Are pore formation models, the carpet model, or other mechanisms involved?
Identify specific intracellular targets and affected biochemical pathways within target pathogens.
Investigate if its antifungal activity is directly linked to chitin (B13524) binding or other specific interactions with fungal cell walls.
Explore the molecular events triggered in microbial cells upon exposure to this compound using techniques such as microscopy, spectroscopy, and gene expression analysis.
Understanding these intricate mechanisms at a molecular level is crucial for predicting potential resistance development and for rational design of optimized derivatives.
Strategies for Overcoming Production and Purification Bottlenecks
The availability of large quantities of highly purified AMPs is essential for both fundamental research and potential clinical or agricultural applications. [6 in previous results] However, the production and purification of AMPs, including plant-derived ones like this compound, often face significant bottlenecks such as low natural abundance, complex extraction processes, and potential degradation by proteases. [6 in previous results, 10 in previous results] The initial purification of Pa-AMP1 and this compound from buckwheat seeds involved multiple chromatographic steps, including gel filtration, ion-exchange HPLC, and reverse-phase HPLC. researchgate.netnih.gov
Strategies to overcome these production and purification challenges for this compound include:
Developing efficient and scalable extraction and purification protocols from buckwheat seeds, potentially optimizing the chromatographic methods used previously. researchgate.netnih.gov
Exploring heterologous expression systems, such as bacteria, yeast, or plants, for recombinant production of this compound. [6 in previous results] This approach can offer advantages in terms of scalability, cost-effectiveness, and speed compared to extraction from natural sources. [6 in previous results]
Implementing genetic engineering techniques to enhance the expression levels of this compound in host organisms or to create transgenic plants with higher peptide content. [6 in previous results]
Developing streamlined purification processes for recombinant this compound, potentially utilizing affinity tags or optimized chromatography strategies to improve yield and purity while reducing costs.
Addressing these bottlenecks is critical for making this compound available for extensive research and potential commercial applications.
Exploration of Novel Bioactivities Beyond Antimicrobial Properties
While primarily characterized for its antimicrobial effects, this compound, as a plant peptide, may possess a range of other bioactivities. Plant-derived peptides, in general, have been reported to exhibit diverse properties beyond antimicrobial action, including antioxidant, cholesterol-lowering, hypoglycaemic, and antitumor activities. mdpi.com A related buckwheat antifungal protein (FEAP) with sequence similarity to Fa-AMP1 and Fa-AMP2 has shown potential in inhibiting fungal infection in plants. researchgate.net
Future research should systematically explore potential novel bioactivities of this compound, such as:
Antioxidant activity: Evaluating its ability to scavenge free radicals and protect against oxidative stress.
Immunomodulatory effects: Investigating its potential to modulate immune responses in relevant biological systems.
Anticancer properties: Testing its effects on various cancer cell lines, similar to studies conducted on other AMPs. [7 in previous results, 25 in previous results]
Activity against other types of pathogens, such as viruses or parasites.
Potential roles in plant defense or development beyond direct antimicrobial action, given its origin from buckwheat. researchgate.net
Identifying and characterizing these additional bioactivities could broaden the potential applications of this compound in various fields, including functional foods, cosmetics, or pharmaceuticals.
Advanced Engineering for Optimized Stability and Potency
Optimizing the stability and potency of antimicrobial peptides is a key challenge in their development as therapeutic or protective agents. [10 in previous results, 33 in previous results] Factors such as susceptibility to proteolytic degradation, aggregation, and environmental conditions (e.g., pH, temperature, ionic strength) can limit their efficacy and shelf life. [10 in previous results] While a related buckwheat protein showed thermostability and acid resistance, the specific stability profile of this compound requires detailed investigation. researchgate.net Sequence variations in related peptides have been shown to affect antimicrobial properties. researchgate.net
Advanced engineering strategies for optimizing this compound could include:
Structural modifications: Introducing non-natural amino acids, peptide stapling, or cyclization to enhance stability against proteases and improve conformational rigidity.
Sequence optimization: Rational design based on structure-activity relationship studies to increase potency and selectivity towards target pathogens while minimizing potential off-target effects. researchgate.net
Formulation strategies: Developing delivery systems such as nanoparticles, liposomes, or hydrogels to protect this compound from degradation and improve its delivery to the site of action. [10 in previous results]
Creating peptide mimetics or peptidomimetics that retain the desired bioactivity but possess improved stability and pharmacokinetic properties. [10 in previous results]
These engineering efforts are crucial for developing this compound into a stable and highly effective agent for practical applications.
Integration of Multi-Omics Data for Systems-Level Understanding
A comprehensive understanding of the biological roles and mechanisms of this compound requires integrating data from multiple "omics" levels. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, metabolomics, and other high-throughput technologies, provide a holistic view of complex biological systems. [29, 30, 31 in previous results] This integrated analysis can reveal the interplay between different molecular components and pathways. [29, 30, 31, 34 in previous results]
Applying multi-omics integration to this compound research would involve:
Genomics and transcriptomics: Analyzing the genes involved in this compound biosynthesis in buckwheat and how their expression is regulated, potentially under different stress conditions.
Proteomics: Studying the processing, modification, and localization of the this compound peptide within buckwheat tissues.
Metabolomics: Investigating changes in the metabolic profiles of target pathogens or host organisms upon exposure to this compound to identify affected pathways.
Integrating these datasets to build a systems-level model of this compound production in buckwheat and its impact on the biology of target organisms. This can help identify key regulatory networks and interactions. [30, 34 in previous results]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
